molecular formula C13H10ClNO2 B13140261 2-Chlorobenzyl nicotinate

2-Chlorobenzyl nicotinate

Cat. No.: B13140261
M. Wt: 247.67 g/mol
InChI Key: LPZYXNRAGMTLNJ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl nicotinate is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of nicotinic acid, where the nicotinic acid is esterified with 2-chlorobenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl nicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chlorobenzyl nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory properties.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl nicotinate is not fully understood. it is believed to exert its effects through interactions with nicotinic acid receptors and other molecular targets. These interactions may lead to vasodilation and other physiological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Benzyl Nicotinate: Similar to 2-chlorobenzyl nicotinate but lacks the chlorine atom. It is also used as a vasodilator and in topical preparations.

    2-Chlorobenzyl Alcohol: The alcohol precursor used in the synthesis of this compound.

    Nicotinic Acid: The parent compound, which is a well-known vasodilator and is used in the treatment of hyperlipidemia.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds.

Biological Activity

2-Chlorobenzyl nicotinate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a nicotinic acid moiety. Its molecular formula is C12_{12}H10_{10}ClN1_{1}O2_{2}, and it exhibits properties typical of compounds that interact with biological receptors.

The biological activity of this compound is primarily linked to its structural similarity to nicotinic acid, which allows it to interact with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to various physiological effects, including:

  • Vasodilation : The compound may enhance blood flow by relaxing vascular smooth muscles.
  • Neurotransmission Modulation : By binding to nAChRs, it could influence neurotransmitter release, impacting cognitive functions and potentially offering therapeutic benefits in neurological disorders.

1. Vasodilatory Effects

Research indicates that this compound exhibits vasodilatory properties, making it a candidate for treating cardiovascular diseases. In vitro studies have shown that it can induce relaxation in smooth muscle tissues, which is critical for managing conditions like hypertension.

2. Receptor Binding Studies

Studies have demonstrated that this compound binds effectively to nAChRs. This binding affinity suggests potential applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can alter metabolic processes and potentially lead to therapeutic outcomes in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
VasodilationInduces relaxation of vascular smooth muscle
Receptor BindingBinds to nicotinic acetylcholine receptors
Enzyme InhibitionInhibits specific enzymes linked to metabolic pathways

Case Study: Vasodilatory Effects

In a controlled study involving isolated rat aorta, this compound was shown to significantly reduce vascular tension compared to control groups. This effect was attributed to enhanced nitric oxide production, suggesting a mechanism involving endothelial function enhancement.

Case Study: Neurotransmitter Release

Another study evaluated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated an increase in acetylcholine release upon treatment with the compound, highlighting its potential role in enhancing cholinergic signaling.

Applications in Medicine

The potential applications of this compound extend beyond basic research:

  • Cardiovascular Therapy : Due to its vasodilatory effects, it may be developed into a therapeutic agent for managing hypertension and other cardiovascular conditions.
  • Neurological Disorders : Its interaction with nAChRs positions it as a candidate for further exploration in the treatment of neurodegenerative diseases.
  • Cosmetic Applications : The compound has been noted for its sensory effects when applied topically, providing a warming sensation that may enhance user experience in cosmetic formulations .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-chlorophenyl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2

InChI Key

LPZYXNRAGMTLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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